Mono-Methyl Succinate Mono-Methyl Succinate
Brand Name: Vulcanchem
CAS No.: 214222-47-6
VCID: VC14444755
InChI: InChI=1S/C5H8O4/c1-9-5(8)3-2-4(6)7/h2-3H2,1H3,(H,6,7)/p-1
SMILES:
Molecular Formula: C5H7O4-
Molecular Weight: 131.11 g/mol

Mono-Methyl Succinate

CAS No.: 214222-47-6

Cat. No.: VC14444755

Molecular Formula: C5H7O4-

Molecular Weight: 131.11 g/mol

* For research use only. Not for human or veterinary use.

Mono-Methyl Succinate - 214222-47-6

CAS No. 214222-47-6
Molecular Formula C5H7O4-
Molecular Weight 131.11 g/mol
IUPAC Name 4-methoxy-4-oxobutanoate
Standard InChI InChI=1S/C5H8O4/c1-9-5(8)3-2-4(6)7/h2-3H2,1H3,(H,6,7)/p-1
Standard InChI Key JDRMYOQETPMYQX-UHFFFAOYSA-M
Canonical SMILES COC(=O)CCC(=O)[O-]

Chemical Identity and Structural Properties

Mono-methyl succinate, systematically named 4-methoxy-4-oxobutanoic acid, is characterized by the molecular formula C₅H₈O₄ and a molar mass of 132.11 g/mol. Its structure consists of a succinic acid backbone with one carboxylic acid group esterified by a methyl group (Figure 1) .

Physical and Chemical Characteristics

Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of Mono-Methyl Succinate

PropertyValueSource
Melting Point54–57 °C
Boiling Point151 °C at 20 mmHg
Density1.0951 (estimated)
Refractive Index1.4240
pKa4.42 ± 0.17
Solubility in WaterSlight
Solubility in OrganicsHigh (ethanol, ether, benzene)

The compound’s pKa of ~4.42 indicates moderate acidity, consistent with its dual functionality as both a carboxylic acid and an ester . Its limited water solubility contrasts with high miscibility in polar organic solvents, a trait exploited in extraction and purification processes .

Synthesis and Industrial Production

Esterification of Succinic Acid

The primary synthesis route involves the mono-esterification of succinic acid with methanol under acidic catalysis:
HOOC-CH₂-CH₂-COOH + CH₃OH → HOOC-CH₂-CH₂-COOCH₃ + H₂O\text{HOOC-CH₂-CH₂-COOH + CH₃OH → HOOC-CH₂-CH₂-COOCH₃ + H₂O}
Reaction conditions typically employ sulfuric acid or ion-exchange resins at 60–80 °C, yielding purities >95% . Industrial protocols optimize methanol-to-succinic acid molar ratios (1:1 to 1.5:1) to minimize di-ester byproducts .

Alternative Routes

  • Succinic Anhydride Methanolysis:
    (CH₂CO)₂O + CH₃OH → HOOC-CH₂-CH₂-COOCH₃\text{(CH₂CO)₂O + CH₃OH → HOOC-CH₂-CH₂-COOCH₃}
    This method avoids water formation, simplifying downstream separation .

  • Enzymatic Catalysis: Emerging approaches use lipases (e.g., Candida antarctica) for greener synthesis, though yields remain lower (~70%) compared to chemical methods .

Applications in Research and Industry

Pharmaceutical Intermediates

Mono-methyl succinate serves as a precursor in synthesizing:

  • Antimicrobial Agents: Recent studies demonstrate its incorporation into Lactobacillus plantarum culture supernatants, which exhibit pro-healing effects in chronic skin wounds by modulating pathogenic biofilm formation .

  • Prodrug Formulations: Its ester group enhances the lipophilicity of active pharmaceutical ingredients, improving membrane permeability .

Specialty Chemicals

  • Candle Manufacturing: As a smokeless, odorless substrate for color candles, it replaces traditional stearic acid blends .

  • Polymer Modification: Reacted with diols, it forms biodegradable polyesters for controlled-release drug delivery systems .

Distinction from Menthyl Succinate Variants

A namesake compound, (-)-menthyl succinate (CAS 77341-67-4), shares the “mono-methyl” designation but differs structurally (C₁₄H₂₄O₄) and functionally. Used primarily as a food flavorant (FEMA 3810), it imparts a cooling mint taste but lacks the pharmaceutical applications of 3878-55-5 .

ParameterDetailSource
Storage ConditionsSealed, dry, room temperature
StabilityStable; incompatible with strong oxidizers
TSCA StatusListed
EPA Registration3878-55-5

Analytical Characterization

Modern techniques for quality control include:

  • NMR Spectroscopy: Distinct peaks at δ 3.65 (ester -OCH₃) and δ 12.1 (carboxylic -COOH) .

  • HPLC: Reverse-phase C18 columns with UV detection at 210 nm resolve mono-methyl succinate from di-esters .

  • Mass Spectrometry: ESI-MS shows [M-H]⁻ ion at m/z 131 .

Future Research Directions

  • Wound Healing Mechanisms: Elucidate the compound’s role in enhancing fibroblast migration in chronic wounds.

  • Green Synthesis: Optimize enzymatic pathways for industrial-scale production.

  • Polymer Applications: Explore copolymerization with lactides for biomedical scaffolds.

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